LogP Comparison: CAS 401566-78-7 vs. Boc-Deprotected Analog (CAS 401566-79-8) and Ethyl Carbamate Analog (CAS 1637223-69-8)
The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 3.4 [1]. In contrast, its direct Boc-deprotected analog, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS 401566-79-8), has a significantly lower LogP of 2.1 (XLogP3) or 1.47-1.98 from other sources . The ethyl ester analog, ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate (CAS 1637223-69-8), displays an intermediate LogP of 2.46 .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | CAS 401566-79-8: 2.1 (XLogP3); CAS 1637223-69-8: 2.46 |
| Quantified Difference | ΔLogP = 1.3 vs. CAS 401566-79-8; ΔLogP = 0.94 vs. CAS 1637223-69-8 |
| Conditions | Computational prediction (ALOGPS/XLogP3). |
Why This Matters
The higher LogP of the Boc-protected intermediate confers increased lipophilicity, which can be strategically exploited or mitigated during the synthetic sequence; substitution with a less lipophilic analog would alter the physicochemical profile of subsequent intermediates, potentially affecting reaction partitioning and purification.
- [1] Molaid. 1-tert-butoxycarbonyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. (Accessed 2025). View Source
